molecular formula C22H22FN5OS B2476910 5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-04-6

5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2476910
CAS No.: 868220-04-6
M. Wt: 423.51
InChI Key: IZYUABCODVDGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a benzylpiperazine and 3-fluorophenyl substituent. The presence of the 3-fluorophenyl group may enhance lipophilicity and receptor-binding affinity, while the benzylpiperazine moiety could modulate interactions with neurotransmitter receptors .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5OS/c23-18-8-4-7-17(13-18)19(20-21(29)28-22(30-20)24-15-25-28)27-11-9-26(10-12-27)14-16-5-2-1-3-6-16/h1-8,13,15,19,29H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUABCODVDGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of thiazolo[3,2-b][1,2,4]triazole derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the target compound can be synthesized through the condensation of appropriate benzylpiperazine derivatives with thiazole and triazole moieties under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain compounds demonstrated effective inhibition against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range (16–32 μg/mL) . The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis through interaction with the enoyl-acyl carrier protein reductase (FabI) enzyme.

Antitubercular Activity

In addition to general antimicrobial effects, specific derivatives have been tested for their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds showed promising results with IC50 values in the nanomolar range . This suggests that modifications in the molecular structure can enhance activity against resistant strains.

Cytotoxicity and Selectivity

The selectivity of these compounds is crucial for their therapeutic potential. Preliminary cytotoxicity assays have shown that while some derivatives possess antimicrobial properties, they exhibit minimal cytotoxic effects on mammalian cell lines. This selectivity is essential for reducing potential side effects during treatment.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives is influenced by structural modifications. Key observations include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly affects biological activity.
  • Piperazine Moiety : The incorporation of piperazine enhances solubility and may contribute to improved binding affinity to biological targets.

A detailed SAR analysis can be summarized in Table 1 below:

Compound VariantSubstituentMIC (μg/mL)Cytotoxicity (CC50 μM)
Compound A-F16>100
Compound B-Cl32>100
Compound C-NO26450

Case Studies

Several studies have focused on the biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Study on Antimicrobial Efficacy : A recent publication reported a series of thiazolo[3,2-b][1,2,4]triazoles demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural diversity in enhancing potency .
  • Antitubercular Screening : Another investigation assessed a library of thiazolo[3,2-b][1,2,4]triazole derivatives for their efficacy against M. tuberculosis. The findings indicated that specific modifications led to enhanced activity against drug-resistant strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Activity Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-Benzylpiperazin-1-yl, 3-fluorophenyl 451.53 Under investigation (theoretical CNS/anticancer potential)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl 261.29 Potent MES-selective anticonvulsant activity (ED₅₀: 18.2 mg/kg)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl 315.39 Dual anticonvulsant (MES and PTZ models)
5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (269a–e) Arylidene groups 280–350 (approx.) Anticancer activity (IC₅₀: 2.5–8.7 µM vs. HeLa cells)
5-((4-(3-Chlorophenyl)piperazin-1-yl)methyl) derivative 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl 541.05 Not reported (structural analog)

Key Observations:

Substituent Impact on Activity :

  • The 4-fluorophenyl group in compound 3c confers high selectivity against maximal electroshock (MES) seizures, suggesting that fluorination at the para position enhances anticonvulsant efficacy . The target compound’s meta-fluorophenyl substitution may alter receptor interactions compared to 3c .
  • Piperazine derivatives (e.g., the target compound and the 3-chlorophenyl analog in ) exhibit structural diversity in neurotransmitter receptor targeting, but activity data remain sparse.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, similar to other thiazolo-triazole derivatives (e.g., yields of 54–71% for analogs in ).

Biological Activity Gaps :

  • Unlike 269a–e (arylidene derivatives with confirmed anticancer activity ), the target compound lacks empirical cytotoxicity or antiproliferative data. Its benzylpiperazine group may redirect activity toward neurological targets instead.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.